
3a-(3,4-dimethoxyphenyl)-1-methyl-octahydro-1H-indol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Mesembrine is an alkaloid found in the plant Sceletium tortuosum, commonly known as Kanna. This compound is known for its psychoactive properties and has been traditionally used by indigenous peoples of South Africa for its mood-enhancing effects. (+)-Mesembrine is a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor, which contributes to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mesembrine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide.
Formation of the Quaternary Carbon Center: This step involves the use of organometallic reagents to introduce the quaternary carbon center.
Final Cyclization and Functional Group Modifications: The final steps involve cyclization reactions and modifications of functional groups to yield (+)-Mesembrine.
Industrial Production Methods
Industrial production of (+)-Mesembrine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Mesembrine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on (+)-Mesembrine, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to reduce double bonds or carbonyl groups, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(+)-Mesembrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its effects on serotonin reuptake and phosphodiesterase-4 inhibition.
Medicine: Explored for its potential therapeutic effects in treating mood disorders, anxiety, and depression.
Mechanism of Action
(+)-Mesembrine exerts its effects primarily through two mechanisms:
Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, (+)-Mesembrine increases the levels of serotonin in the synaptic cleft, enhancing mood and reducing anxiety.
Phosphodiesterase-4 Inhibition: Inhibition of phosphodiesterase-4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which has various downstream effects, including anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Mesembrenone: Another alkaloid found in Sceletium tortuosum with similar psychoactive properties.
Mesembranol: A related compound with similar chemical structure and effects.
Tortuosamine: Another alkaloid from the same plant with distinct pharmacological properties.
Uniqueness of (+)-Mesembrine
(+)-Mesembrine is unique due to its dual mechanism of action as both a serotonin reuptake inhibitor and a phosphodiesterase-4 inhibitor. This dual action contributes to its potential therapeutic effects and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(3aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16?,17-/m1/s1 |
InChI Key |
DAHIQPJTGIHDGO-ZYMOGRSISA-N |
Isomeric SMILES |
CN1CC[C@@]2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



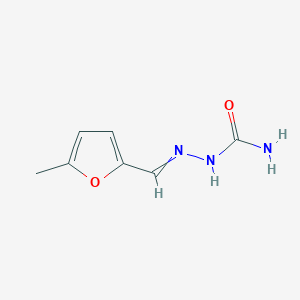


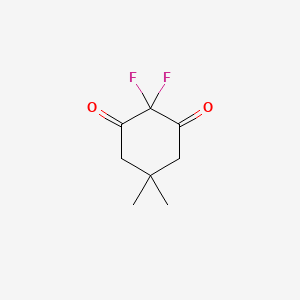
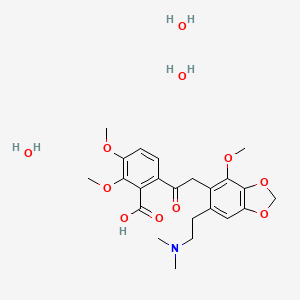
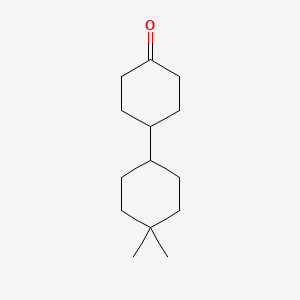
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
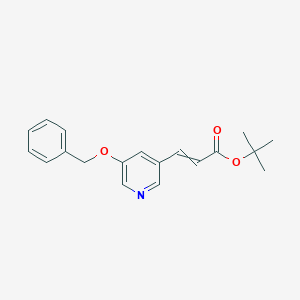
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
